Litomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

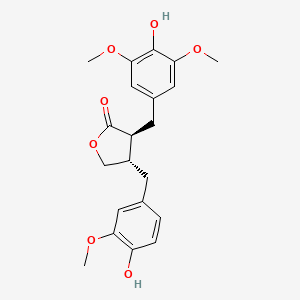

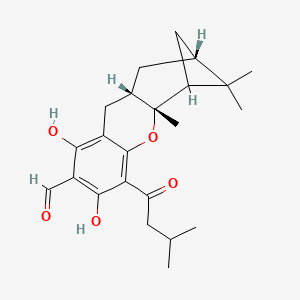

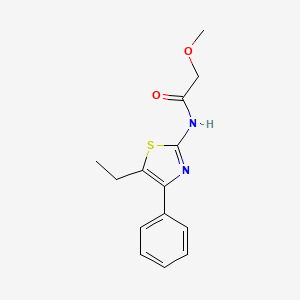

Granaticin is a benzoisochromanequinone and a member of p-quinones. It has a role as an antineoplastic agent and a metabolite.

Wissenschaftliche Forschungsanwendungen

1. Ophthalmic Medicine Applications Mitomycin C (MMC), an antibiotic isolated from Streptomyces caespitosus, has found significant use in ophthalmic medicine. It acts as a bioreductive alkylating agent, exhibiting cytotoxic effects that include DNA cross-linking. MMC is utilized to inhibit wound healing responses and reduce scarring in various ocular surgeries such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrisation. It has also been effectively used in the surgical management of pterygia, ocular surface squamous neoplasia, primary acquired melanosis with atypia, and conjunctival melanoma, showing substantial benefits in these applications (Abraham, Selva, Casson, & Leibovitch, 2006).

2. Chemical Synthesis Challenges and Applications Mitomycins, including MMC, are potent antibacterial and anti-cancer compounds with broad activity against various tumors. These compounds, used in clinics since the 1960s, present chemical synthesis challenges that have intrigued chemists for generations. Despite their complex chemical structure, they have been achieved through total synthesis a few times in the last 30 years, highlighting their importance in medical and chemical research (Andrez, 2009).

3. Pediatric Medicine Applications The use of MMC in pediatric medicine, specifically for treating recurrent esophageal strictures in children, has been studied. A research focusing on the long-term efficacy and safety of local MMC application for these strictures showed significant success and safety, with many patients not requiring additional dilation post-treatment. This study underscores the potential of MMC as an efficient and safe treatment in pediatric cases of recurrent esophageal stenosis (Ley et al., 2019).

4. Anticancer Mechanisms and Delivery Methods The mechanisms by which MMC exerts its anticancer effects have been a subject of research. Studies have shown that MMC causes damage to ribosomal RNA, leading to inhibition of protein translation. This mechanism is consistent with the effects observed in other natural compounds and adds to our understanding of MMC's cytotoxicity. Such insights are vital for the development of targeted cancer therapies (Snodgrass, Collier, Coon, & Pritsos, 2010).

Eigenschaften

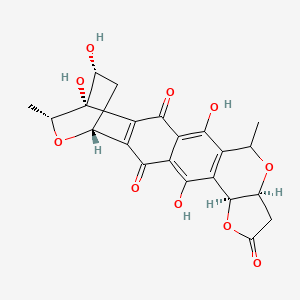

Produktname |

Litomycin |

|---|---|

Molekularformel |

C22H20O10 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

(1R,7S,11S,19S,20R,23R)-5,15,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |

InChI |

InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,25,27,29H,3-4H2,1-2H3/t5?,6-,7-,8+,9-,21-,22-/m1/s1 |

InChI-Schlüssel |

ONQCWTVJMHJRFM-NWVAQQJZSA-N |

Isomerische SMILES |

C[C@@H]1[C@]2([C@@H](C[C@@H](O1)C3=C2C(=O)C4=C(C5=C([C@H]6[C@H](CC(=O)O6)OC5C)C(=C4C3=O)O)O)O)O |

Kanonische SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O |

Synonyme |

granaticin granaticin A granatomycins litmomycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)